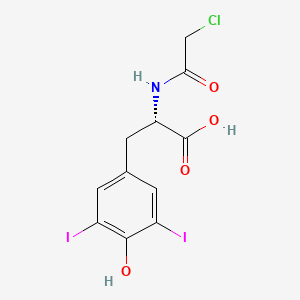

L-Tyrosine, N-(chloroacetyl)-3,5-diiodo-

Description

Contextualization within Amino Acid Chemistry and Halogenated Organic Compounds

L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- is a multi-functionalized molecule that resides at the intersection of amino acid chemistry and halogenated organic compound chemistry. The foundational structure is L-tyrosine, an α-amino acid that is one of the 20 proteinogenic amino acids used by cells to synthesize proteins.

The modifications to the base L-tyrosine structure are twofold:

Halogenation: The phenyl group of tyrosine is substituted with two iodine atoms at positions 3 and 5. This creates a 3,5-diiodo-L-tyrosine core. nih.gov Halogenation dramatically alters the electronic properties and steric bulk of the aromatic ring. This di-iodinated structure is a known intermediate in the biosynthesis of thyroid hormones. nih.govcaymanchem.com

N-acylation: The amino group of the tyrosine backbone is acylated with a chloroacetyl group (-C(O)CH₂Cl). This transformation converts the primary amine into a secondary amide and, crucially, introduces a reactive chloroacetyl moiety. The carbon-chlorine bond is susceptible to nucleophilic substitution, making the compound an alkylating agent capable of forming covalent bonds with nucleophilic residues in other molecules.

These modifications result in a non-proteinogenic, reactive amino acid analog with distinct chemical properties compared to its parent molecule.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 91348-81-1 | guidechem.com |

| Molecular Formula | C₁₁H₁₀ClI₂NO₄ | guidechem.com |

| Molecular Weight | 509.46 g/mol | guidechem.com |

| Canonical SMILES | C1=C(C=C(C(=C1I)O)I)CC@HO)NC(=O)CCl | guidechem.com |

| InChIKey | AJKVIHIJBJNGMW-GFCCVEGCSA-N | guidechem.com |

Significance of L-Tyrosine Derivatives in Chemical Biology and Organic Synthesis

The modification of L-tyrosine has long been a fruitful strategy in the development of biologically active molecules and chemical tools. The inherent phenolic hydroxyl group, aromatic ring, and amino acid backbone provide multiple sites for synthetic alteration, leading to derivatives with diverse applications.

Halogenated tyrosine derivatives, in particular, are of significant interest. They are found in nature, and research into marine organisms like zoantharians has led to the isolation of novel brominated and iodinated tyrosine derivatives, which may serve as chemotaxonomic markers. acs.org In medicine, halogenated derivatives of tyrosine and phenylalanine are developed for tumor imaging. nih.gov For example, specific fluorinated tyrosine analogs are used as positron emission tomography (PET) probes to target amino acid transporters that are often overexpressed in cancer cells. nih.gov

Furthermore, other N-acylated diiodo-tyrosine derivatives, such as N-Acetyl-3,5-diiodo-L-tyrosine, are used in biochemical research. sigmaaldrich.comchemimpex.com These compounds serve as important tools for studying thyroid hormone synthesis and metabolism due to their structural similarity to thyroid hormone precursors. chemimpex.com They are also utilized in the development of radiolabeled compounds for diagnostic imaging. chemimpex.com The synthesis of L-tyrosine derivatives is an active area of research, with efforts focused on developing simple, high-yield processes for industrial production. google.com

Structure

3D Structure

Properties

CAS No. |

579504-93-1 |

|---|---|

Molecular Formula |

C11H10ClI2NO4 |

Molecular Weight |

509.46 g/mol |

IUPAC Name |

(2S)-2-[(2-chloroacetyl)amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |

InChI |

InChI=1S/C11H10ClI2NO4/c12-4-9(16)15-8(11(18)19)3-5-1-6(13)10(17)7(14)2-5/h1-2,8,17H,3-4H2,(H,15,16)(H,18,19)/t8-/m0/s1 |

InChI Key |

XAXXXHIUOADIKU-QMMMGPOBSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)NC(=O)CCl |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)NC(=O)CCl |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for L Tyrosine, N Chloroacetyl 3,5 Diiodo and Its Stereoisomers

Strategic Approaches to Regioselective Iodination of Tyrosine

The introduction of two iodine atoms specifically at the 3 and 5 positions of the tyrosine phenolic ring is a critical step in the synthesis of the target compound. This transformation requires methods that are both efficient and highly selective.

Classical and Modern Iodination Techniques

The iodination of tyrosine has been approached through various methods, ranging from classical electrophilic substitution to more modern, milder techniques. Direct iodination of L-tyrosine can be achieved using iodine in the presence of an oxidizing agent or a suitable base. chemicalbook.com One classical method involves the use of iodine and sodium iodide in aqueous ethylamine (B1201723). chemicalbook.com Another approach utilizes a mixture of acetic and hydrochloric acids with the addition of hydrogen peroxide. chemicalbook.com The reactive iodinating species in mixtures of iodine and iodide is often considered to be hypoiodous acid (HOI). nih.gov Peroxidase-catalyzed iodination reactions, which mimic biological processes, also involve enzyme-activated HOI. nih.gov

More contemporary methods aim for improved efficiency and easier workup. A facile, solvent-free synthesis of L-3,5-diiodotyrosine has been developed using 2,4,6,8-tetraiodoglycoluril as the iodinating agent, highlighting a move towards more sustainable and efficient chemical processes. researchgate.net The introduction of iodine can also be accomplished for specialized applications, such as radiolabeling, where isotopes like ¹²³I are incorporated into the tyrosine residue of peptides for imaging purposes. wikipedia.org

Control of Diiodination Specificity at 3,5-Positions

Achieving specific di-iodination at the 3,5-positions of the tyrosine ring is crucial. The hydroxyl group of tyrosine is an activating ortho-, para-director, which naturally favors electrophilic substitution at the positions ortho to it (the 3 and 5 positions). By controlling the stoichiometry of the iodinating agent, it is possible to favor the formation of 3,5-diiodo-L-tyrosine over the mono-iodinated product. chemicalbook.comepa.gov

For instance, the synthesis of 3,5-diiodo-L-tyrosine is effectively accomplished by the direct iodination of tyrosine with iodine. chemicalbook.com The inherent reactivity of the tyrosine ring, activated by the phenolic hydroxyl group, directs the incoming electrophilic iodine to the two available ortho positions. While monoiodotyrosine can be obtained, the use of sufficient equivalents of the iodinating agent under appropriate conditions drives the reaction to completion, yielding the desired 3,5-disubstituted product. chemicalbook.comepa.gov The synthesis of radiolabeled [3,5-¹²⁵I]Diiodo-L-thyroxine, for example, relies on the availability of [¹²⁵I]diiodo-L-tyrosine as a starting material, underscoring the established methods for preparing this specifically substituted precursor. nih.gov

Chemoselective N-Chloroacetylation of Amino Acid Scaffolds

The selective acylation of the amino group in the presence of other reactive functional groups, such as the phenolic hydroxyl and the carboxylic acid of 3,5-diiodo-L-tyrosine, presents a significant synthetic challenge. The inherent nucleophilicity of both the amine and the hydroxyl group means that reaction conditions must be carefully tuned to favor N-acylation over O-acylation. nih.gov

Optimized Reaction Conditions for Amine Acylation

The chemoselective N-acylation of amino acids and related compounds like amino alcohols is often achieved by carefully controlling the reaction pH. tandfonline.comnih.gov It is a well-established principle that alkaline conditions favor N-acylation, while acidic conditions tend to promote O-acylation. nih.gov For the N-chloroacetylation of L-tyrosine, this is typically accomplished by reacting it with chloroacetyl chloride in a low-temperature inorganic alkaline solution. google.com

A highly efficient and chemoselective method for N-chloroacetylation of amino compounds, including amino acids, utilizes chloroacetyl chloride in a phosphate (B84403) buffer system. tandfonline.comresearchgate.net This approach can yield the desired N-chloroacetamides in high yields within a short reaction time, often without the need for chromatographic purification. tandfonline.com The use of an HCl scavenger is also beneficial for driving the reaction to completion. tandfonline.com A specific patented method for preparing N-chloroacetyl-L-tyrosine involves reacting L-tyrosine with a chloroacetyl chloride-toluene solution in an aqueous solution of sodium hydroxide (B78521) and sodium carbonate at a controlled temperature of 5-12 °C, achieving a purity of over 99%. google.com

Table 1: Optimized Conditions for N-Chloroacetylation of L-Tyrosine This is an interactive table. You can sort and filter the data.

| Reagents | Solvent System | Temperature | Key Condition | Reported Purity/Yield | Reference |

|---|---|---|---|---|---|

| L-Tyrosine, Chloroacetyl Chloride | Toluene / Aqueous NaOH | -5°C to 0°C | pH 12-12.5 | 97% | google.com |

| L-Tyrosine, Chloroacetyl Chloride | Toluene / Aqueous NaOH + Na₂CO₃ | 5°C to 12°C | Low Temperature | 99.30% (Yield: 84.08%) | google.com |

Minimization of Side Reactions with Phenolic Hydroxyl and Carboxyl Groups

Minimizing unwanted reactions at the phenolic hydroxyl and carboxyl groups is paramount for an efficient synthesis. The carboxyl group is typically present as its carboxylate salt under the alkaline conditions used for N-acylation, which deactivates it towards acylation by the electrophilic chloroacetyl chloride.

The primary side reaction of concern is the O-acylation of the phenolic hydroxyl group. The strategy to prevent this relies on the differential nucleophilicity of the amine and the hydroxyl group at a given pH. In basic media, the amino group is deprotonated and thus a potent nucleophile, while the phenoxide anion, although also nucleophilic, reacts less readily under kinetically controlled conditions compared to the amine. Research has shown that anilines and aliphatic amines can be selectively N-chloroacylated in the presence of phenols and alcohols. tandfonline.comresearchgate.net By running the reaction under optimized alkaline conditions and at low temperatures, the rate of N-acylation significantly surpasses that of O-acylation, leading to a high degree of chemoselectivity. google.com Conversely, acidic conditions, for example using trifluoroacetic acid as a solvent, are known to favor chemoselective O-acylation and are therefore actively avoided when N-acylation is the desired outcome. nih.gov

Convergent and Linear Synthesis Pathways for the Target Compound

A linear synthesis involves the sequential modification of a starting molecule. For the target compound, two primary linear routes are feasible:

Route A (Iodination first): L-Tyrosine is first di-iodinated to produce 3,5-diiodo-L-tyrosine. This intermediate is then subjected to N-chloroacetylation to yield the final product.

L-Tyrosine → 3,5-Diiodo-L-tyrosine → L-Tyrosine, N-(chloroacetyl)-3,5-diiodo-

Route B (Acylation first): L-Tyrosine is first N-chloroacetylated to form N-(chloroacetyl)-L-tyrosine. google.com This intermediate would then be di-iodinated to afford the final product.

Route A is generally more common. The iodination of the electron-rich tyrosine ring is a robust reaction, and the subsequent N-acylation of the resulting 3,5-diiodo-L-tyrosine intermediate is also well-established. Route B presents a potential challenge, as the electron-withdrawing nature of the N-chloroacetyl group could deactivate the aromatic ring, making the subsequent electrophilic iodination step more difficult to achieve compared to the activated ring of tyrosine itself.

Table 2: Comparison of Synthetic Pathways This is an interactive table. You can sort and filter the data.

| Pathway Type | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear (Route A) | Iodination of L-Tyrosine, followed by N-chloroacetylation. | Utilizes a highly activated ring for iodination; logical and widely practiced. | Overall yield is the product of the yields of each sequential step. |

| Linear (Route B) | N-chloroacetylation of L-Tyrosine, followed by iodination. | Potentially fewer purification steps if the first step is very clean. | The N-acetyl group deactivates the ring, making the subsequent iodination more challenging. |

Chiral Resolution and Enantioselective Synthesis Strategies

The introduction of the chloroacetyl group onto 3,5-diiodo-tyrosine creates a chiral center at the alpha-carbon of the amino acid backbone. The biological and pharmacological activities of such molecules are often stereospecific, necessitating the development of effective methods for obtaining enantiomerically pure forms.

Enzymatic Kinetic Resolution:

A highly effective method for resolving racemic mixtures of N-acyl amino acids is enzymatic kinetic resolution. nih.govacs.orgacs.org This technique utilizes the stereospecificity of enzymes, such as acylase I from sources like porcine kidney or Aspergillus fungus, which selectively hydrolyze the N-acyl group from the L-enantiomer, leaving the D-enantiomer intact. acs.org

The general process for the resolution of a racemic mixture of N-(chloroacetyl)-3,5-diiodo-tyrosine would involve the following steps:

Incubation of the racemic N-(chloroacetyl)-3,5-diiodo-tyrosine with acylase I in a buffered aqueous solution.

The enzyme catalyzes the hydrolysis of the chloroacetyl group from the L-enantiomer, yielding L-3,5-diiodotyrosine and chloroacetic acid.

The unreacted N-(chloroacetyl)-3,5-diiodo-D-tyrosine can then be separated from the L-3,5-diiodotyrosine based on differences in their physicochemical properties, such as solubility and chromatographic behavior.

The separated D-enantiomer can be isolated, and the L-3,5-diiodotyrosine can be re-chloroacetylated if the L-form of the target compound is desired.

Table 1: Parameters for Enzymatic Kinetic Resolution

| Parameter | Condition | Rationale |

|---|---|---|

| Enzyme | Acylase I | High stereoselectivity for L-amino acid derivatives. |

| Substrate | Racemic N-(chloroacetyl)-3,5-diiodo-tyrosine | The mixture to be resolved. |

| Solvent | Aqueous buffer (e.g., phosphate) | Provides optimal pH and environment for enzyme activity. |

| Temperature | ~37 °C | Optimal temperature for many commercially available acylases. |

Enantioselective Synthesis:

An alternative to resolving a racemic mixture is the direct enantioselective synthesis of the desired stereoisomer. This can be achieved through various asymmetric synthesis strategies. One promising approach involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the N-chloroacetylation reaction or a related bond-forming step.

Recent advances in asymmetric synthesis have highlighted the use of chiral nickel(II) complexes of Schiff bases derived from amino acids to synthesize tailor-made amino acids with high enantiomeric excess. nih.govcaltech.edunih.gov These methods often involve the alkylation of a chiral glycine (B1666218) enolate equivalent. Adapting such a methodology for the synthesis of N-(chloroacetyl)-3,5-diiodo-L-tyrosine would be a state-of-the-art approach.

Another strategy involves the chemoselective N-chloroacetylation of amino alcohols and amino acids under biocompatible conditions, which has been shown to be highly efficient. tandfonline.com By employing a chiral phase-transfer catalyst or a chiral base, it may be possible to achieve enantioselective N-chloroacetylation of 3,5-diiodo-L-tyrosine.

Purification and Isolation Protocols for High Purity Product

The purification of L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- is critical to remove starting materials, byproducts, and any unwanted stereoisomers. A combination of techniques is typically employed to achieve high purity.

Recrystallization:

Recrystallization is a fundamental technique for purifying solid organic compounds. simsonpharma.com The selection of an appropriate solvent system is crucial. For a molecule like N-(chloroacetyl)-3,5-diiodo-L-tyrosine, which possesses both polar (carboxylic acid, amide) and nonpolar (diiodophenyl) regions, a mixture of solvents is often necessary. A common approach is to dissolve the crude product in a hot solvent in which it is highly soluble and then induce crystallization by cooling or by the addition of a second solvent (an anti-solvent) in which the compound is less soluble.

A patent for the purification of halogenated aromatic compounds suggests recrystallization under pressure from solvents like toluene, dichloromethane, or chloroform, often in the presence of a base to neutralize any acidic impurities. google.com

Table 2: Potential Recrystallization Solvent Systems

| Solvent System | Rationale |

|---|---|

| Ethanol/Water | Good for moderately polar compounds. |

| Dichloromethane/Hexane (B92381) | Dissolves a wide range of organic compounds, with hexane acting as an anti-solvent. |

Chromatographic Methods:

For achieving very high purity or for separating closely related impurities, chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the purification of halogenated aromatic compounds. chromforum.org A C18 column with a mobile phase consisting of a mixture of water (often with a modifier like trifluoroacetic acid to suppress ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a suitable starting point. Chiral HPLC columns can also be used for the analytical and preparative separation of enantiomers.

Column Chromatography: For larger scale purification, column chromatography using silica (B1680970) gel is a common method. A gradient of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) can effectively separate the target compound from less polar and more polar impurities.

Synthesis of Deuterated and Isotopically Labeled Analogs for Mechanistic Studies

Isotopically labeled analogs of L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in mass spectrometry-based assays.

Deuterium Labeling:

Deuterium can be incorporated into specific positions of the molecule. For instance, to study the mechanism of reactions involving the chloroacetyl group, a deuterated chloroacetyl moiety can be introduced.

The synthesis of deuterated chloroacetic acid can be achieved through various methods, including the direct chlorination of deuterated acetic acid. youtube.com Once prepared, deuterated chloroacetyl chloride can be used to acylate 3,5-diiodo-L-tyrosine under standard conditions to yield N-(dideuterochloroacetyl)-3,5-diiodo-L-tyrosine. The synthesis of deuterated bromodichloromethane (B127517) has been reported, and similar strategies could be adapted for deuterated chloroacetic acid synthesis. unc.edu

Radioisotope Labeling:

For highly sensitive tracer studies, radioisotopes such as Iodine-125 (¹²⁵I) or Carbon-14 (¹⁴C) can be incorporated.

The synthesis of [3,5-¹²⁵I]Diiodo-L-tyrosine has been described and can serve as a precursor. nih.gov This labeled amino acid can then be N-chloroacetylated to produce the final radiolabeled target compound. The synthesis of [3,5-¹²⁵I]Diiodo-L-thyroxine from [¹²⁵I]diiodo-L-tyrosine has been reported, demonstrating the feasibility of manipulating iodinated tyrosine derivatives. nih.gov

Table 3: Strategies for Isotopic Labeling

| Isotope | Position of Label | Precursor | Synthetic Step |

|---|---|---|---|

| ²H (Deuterium) | Chloroacetyl group | Deuterated chloroacetic acid | N-acylation of 3,5-diiodo-L-tyrosine. |

| ¹²⁵I | Phenyl ring | [3,5-¹²⁵I]Diiodo-L-tyrosine | N-chloroacetylation. |

Detailed Investigation into the Chemical Reactivity and Reaction Mechanisms of the L Tyrosine, N Chloroacetyl 3,5 Diiodo Moiety

Electrophilic Character of the Chloroacetyl Moiety

The chloroacetyl group attached to the amino function of the diiodotyrosine confers a significant electrophilic character upon the molecule. The carbon atom bonded to the chlorine is rendered electron-deficient due to the inductive effect of the adjacent carbonyl group and the chlorine atom itself, making it a prime target for nucleophilic attack.

Nucleophilic Substitution Reactions (SN2 and related)

The primary reaction pathway for the chloroacetyl group is nucleophilic substitution, typically proceeding via an SN2 mechanism. In this reaction, a nucleophile attacks the electrophilic methylene (B1212753) carbon, leading to the displacement of the chloride ion, which is a good leaving group. This reaction is fundamental to the use of chloroacetyl groups as alkylating agents in chemical synthesis and bioconjugation. researchgate.net The reactivity of N-aryl 2-chloroacetamides is largely defined by the facile replacement of the chlorine atom by various nucleophiles. researchgate.net

The general mechanism can be depicted as: Nu:⁻ + R-NH-C(=O)-CH₂-Cl → R-NH-C(=O)-CH₂-Nu + Cl⁻ Where Nu:⁻ represents a generic nucleophile.

These reactions are widely employed for creating stable covalent linkages. For instance, N-bromoacetyl and N-chloroacetyl derivatized peptides are effective reagents for linking to polymers, plastics, and other materials. tandfonline.com

Reactions with Thiol-Containing Biomolecules (e.g., Cysteine Residues)

The thiol group (-SH) of cysteine residues is a potent nucleophile in biological systems, especially in its deprotonated thiolate form (S⁻). The chloroacetyl moiety reacts readily and with high specificity towards cysteine. acs.org This reaction results in the formation of a stable thioether bond, a linkage that is not easily reduced. The reaction is spontaneous and rapid, making it a valuable tool for peptide cyclization and protein modification. researchgate.net

Studies have shown that the chloroacetamide group is highly reactive toward the thiol group of Cysteine or Glutathione (GSH), with reactions often proceeding to near-quantitative completion within an hour. acs.org The nucleophilicity of the cysteine thiolate is significantly higher than that of primary amino groups, exceeding their reactivity by a factor of approximately 10⁴. nih.govresearchgate.net This inherent reactivity difference allows for excellent chemoselectivity in complex biological environments. nih.govresearchgate.net

Table 1: Reactivity of Chloroacetyl Groups with Nucleophilic Amino Acids

| Nucleophile | Reactive Group | Relative Reactivity | Product | Bond Type | Reference |

|---|---|---|---|---|---|

| Cysteine | Thiol (-SH) | Very High | Thioether Adduct | C-S | acs.orgnih.govresearchgate.net |

| Lysine (B10760008) | ε-Amino (-NH₂) | Moderate | Amino Adduct | C-N | nih.gov |

This table is generated based on comparative reactivity data from the cited sources.

Reactions with Amine-Containing Biomolecules (e.g., Lysine Residues)

The ε-amino group of lysine residues also functions as a nucleophile and can react with the chloroacetyl moiety. However, this reaction is generally less favorable compared to the reaction with cysteine. At physiological pH, the lysine side chain is typically protonated (—NH₃⁺), which renders it non-nucleophilic. nih.gov The reaction requires the deprotonated, neutral amine (—NH₂) form.

Despite this, reactions between chloroacetamides and lysine have been observed. nih.gov Studies comparing the reactivity of electrophiles with various amino acids found that while chloroacetamides are more selective toward cysteine, a detectable reaction with lysine does occur, albeit to a lesser extent. nih.gov The local microenvironment can significantly influence reactivity; for example, the presence of nearby basic amino acid residues can accelerate the reaction by promoting the deprotonated state of the attacking nucleophile or through electrostatic attraction. mdpi.com

Reactivity of the Diiodo-Phenyl Moiety

The 3,5-diiodo-phenyl group of the molecule possesses its own distinct reactivity, primarily involving oxidative coupling reactions and susceptibility to further electrophilic aromatic substitution, governed by the existing substituents on the phenol (B47542) ring.

Oxidative Coupling Pathways and Products

In a biological context, the oxidative coupling of two 3,5-diiodotyrosine (DIT) residues is a critical step in the biosynthesis of the thyroid hormone thyroxine (T4). This reaction is catalyzed by the heme-containing enzyme thyroid peroxidase (TPO) in the presence of a hydrogen peroxide (H₂O₂) source. nih.gov The proposed mechanism involves the TPO-catalyzed oxidation of the diiodotyrosyl residues into radical forms. nih.gov These radicals then couple to form a quinol ether intermediate, which subsequently rearranges to form the thyroxine structure within the thyroglobulin protein backbone. tandfonline.com

Non-enzymatic oxidative coupling of phenols can also be achieved using chemical oxidants or electrochemical methods. rsc.orgrsc.org For instance, metal ions like Cu(II) can catalyze the oxidative coupling of polyphenols, proceeding through reactive semiquinone and quinone intermediates to form new C-C or C-O bonds. nih.gov This suggests that under appropriate oxidizing conditions, the N-(chloroacetyl)-3,5-diiodo-L-tyrosine molecule could potentially undergo intermolecular coupling.

Table 2: Products of Diiodotyrosine Oxidation

| Reactants | Conditions | Identified Products | Reference |

|---|---|---|---|

| 3,5-Diiodotyrosine, Peroxidase, H₂O₂ | In vitro enzymatic assay | 4-hydroxy-3,5-diiodophenylpyruvic acid, 4-hydroxy-3,5-diiodobenzaldehyde, 3,5-diiodobenzoquinone | mdpi.com |

This table summarizes products identified in different oxidative studies of diiodotyrosine.

Electrophilic Aromatic Substitution Dynamics

The susceptibility of the diiodo-phenyl ring to further electrophilic aromatic substitution (SEAr) is governed by the combined electronic effects of its substituents: the hydroxyl (-OH) group, the two iodine atoms (-I), and the N-acetylated alanine (B10760859) side chain.

Hydroxyl Group (-OH): This is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring via resonance. byjus.comlibretexts.org

Iodine Atoms (-I): Halogens are deactivating via their inductive electron-withdrawing effect but are ortho-, para-directing due to resonance participation of their lone pairs. wikipedia.org

Alkyl Side Chain: The N-(chloroacetyl)-L-alanine side chain is a weakly activating, ortho-, para-directing group.

In the L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- molecule, the positions ortho to the strongly activating hydroxyl group are already occupied by iodine atoms. The para position is occupied by the side chain. The two iodine atoms significantly deactivate the ring towards further electrophilic attack. Therefore, additional substitution is generally disfavored. If a reaction were forced with a potent electrophile, substitution would be directed by the powerful -OH group to the remaining open positions (C2 and C6), which are ortho to the iodine atoms and meta to the hydroxyl group. However, the combined deactivating and steric hindrance effects of the two large iodine atoms make such reactions challenging. wikipedia.org

Halogen-Metal Exchange Reactions as Synthetic Tools

Halogen-metal exchange is a powerful reaction in organometallic chemistry for creating carbon-metal bonds, which can then be used to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org In the context of L-Tyrosine, N-(chloroacetyl)-3,5-diiodo-, the two iodine atoms on the aromatic ring are susceptible to this transformation. The reaction involves treating the aryl iodide with an organometallic reagent, typically an organolithium compound like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgias.ac.in

The rate of halogen-metal exchange is significantly faster for heavier halogens, following the trend I > Br > Cl. wikipedia.orgimperial.ac.uk This selectivity ensures that the exchange occurs at the C-I bonds rather than the C-Cl bond of the chloroacetyl group. The reaction is kinetically controlled and is often extremely rapid, even at low temperatures (e.g., -78°C to -100°C), which helps to suppress side reactions. imperial.ac.ukharvard.edu The mechanism is driven by the formation of a more stable carbanion; in this case, the exchange of an alkyl-lithium (sp³-hybridized carbanion) for an aryl-lithium (sp²-hybridized carbanion) is thermodynamically favorable. imperial.ac.uk

Upon exchange, a highly reactive di-lithiated intermediate is formed. This intermediate is a potent nucleophile and can react with a variety of electrophiles to introduce new substituents onto the tyrosine ring. This method provides regioselective access to a wide range of 3,5-disubstituted tyrosine derivatives that are otherwise difficult to synthesize. ias.ac.in

Table 1: Examples of Synthetic Transformations via Halogen-Metal Exchange This table is illustrative and based on the general reactivity of aryl-lithium species.

| Organometallic Reagent | Electrophile | Potential Product Structure | Notes / Conditions |

|---|---|---|---|

| 2 eq. n-Butyllithium | Dimethylformamide (DMF) | 3,5-Diformyl-N-(chloroacetyl)-L-tyrosine | Reaction at low temperature (e.g., -78°C), followed by aqueous workup. Forms aldehydes. |

| 2 eq. t-Butyllithium | Carbon Dioxide (CO₂) | 3,5-Dicarboxy-N-(chloroacetyl)-L-tyrosine | Carboxylation of the aryl-lithium intermediate. |

| 2 eq. n-Butyllithium | Chlorotrimethylsilane (TMSCl) | 3,5-Bis(trimethylsilyl)-N-(chloroacetyl)-L-tyrosine | Forms silylated derivatives. |

| 2 eq. n-Butyllithium | Benzaldehyde | 3,5-Bis(hydroxy(phenyl)methyl)-N-(chloroacetyl)-L-tyrosine | Reaction with an aldehyde to form secondary alcohols. |

Intramolecular Cyclization Reactions and β-Lactam Formation from Chloroacetylated Amino Acid Derivatives

The N-(chloroacetyl) group is a key feature that enables intramolecular cyclization reactions, most notably the formation of β-lactams (2-azetidinones). researchgate.net β-Lactams are a class of four-membered cyclic amides that are core structural motifs in many important antibiotics. nih.govnih.gov The synthesis of β-lactams from N-chloroacetylated amino acids typically proceeds via a base-assisted intramolecular nucleophilic substitution. researchgate.netresearchgate.net

In this reaction, a base is used to deprotonate a suitable position on the L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- molecule, creating an internal nucleophile. The most likely positions for deprotonation are the amide nitrogen or the α-carbon. The resulting anion then attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion and forming the four-membered ring. researchgate.net The regioselectivity of the cyclization (e.g., formation of β-lactams vs. other ring systems like 2-ketopiperazines) can depend on the reaction conditions, the nature of the base, and the solvent system used. researchgate.netnih.gov For instance, the use of lithium salts in organic solvents like DMF has been shown to facilitate cyclization over polymerization, which can be a competing pathway in aqueous solutions. nih.gov

While the Staudinger synthesis ([2+2] cycloaddition of a ketene (B1206846) and an imine) is a common method for β-lactam formation, the intramolecular cyclization of haloacetylated amino acids offers an alternative route. researchgate.netorganic-chemistry.org The bulky and electron-withdrawing diiodo-substituents on the phenyl ring may sterically and electronically influence the rate and efficiency of the cyclization.

Table 2: Representative Conditions for Intramolecular Cyclization This table outlines general conditions known to promote cyclization in related systems.

| Base | Solvent | Temperature (°C) | Major Product(s) |

|---|---|---|---|

| Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | 0 to Room Temp | β-Lactam researchgate.net |

| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to 0 | β-Lactam (via enolate formation) nih.gov |

| Tris base | LiCl / Dimethylformamide (DMF) | Ambient | Cyclic peptide/monomer nih.gov |

| Potassium carbonate (K₂CO₃) | Acetonitrile (B52724) (MeCN) | Reflux | Potential for various cyclic products |

Hydrolytic Stability and Degradation Pathways in Controlled Chemical Environments

The stability of L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- in aqueous environments is crucial for its handling and application. Hydrolysis can lead to the degradation of the molecule, primarily at the N-acetyl amide bond. This cleavage can be induced under acidic, basic, or enzymatic conditions. harvard.edu

Acid or base-catalyzed hydrolysis of the amide linkage would yield 3,5-diiodo-L-tyrosine and chloroacetic acid. mdpi.com Studies on the hydrolysis of N-acyl amino acids have shown that the rate is highly dependent on pH and temperature. harvard.eduharvard.edunih.gov For instance, complete hydrolysis of N-acylated amino acid conjugates has been achieved using 2.0 M HCl at 110°C. mdpi.com

Enzymatic hydrolysis represents a milder degradation pathway. Enzymes such as Acylase I are known to catalyze the enantioselective hydrolysis of N-acyl L-amino acids, demonstrating high specificity and efficiency under physiological conditions. harvard.eduharvard.edu

The carbon-iodine bonds on the aromatic ring are generally more stable than the amide bond but can be subject to cleavage under specific metabolic or chemical conditions. For example, deiodination of diiodotyrosine can occur in biological systems like liver homogenates. nih.gov The chloroacetyl group itself can also undergo hydrolysis, particularly under basic conditions, to form an N-(glycolyl) derivative.

Table 3: Predicted Hydrolytic Degradation Products

| Condition | Primary Cleavage Site | Major Degradation Products |

|---|---|---|

| Strong Acid (e.g., HCl, heat) | Amide bond | 3,5-Diiodo-L-tyrosine and Chloroacetic acid mdpi.com |

| Strong Base (e.g., NaOH, heat) | Amide bond, C-Cl bond | 3,5-Diiodo-L-tyrosine, Chloroacetic acid, N-(glycolyl)-3,5-diiodo-L-tyrosine |

| Enzymatic (e.g., Acylase I) | Amide bond | 3,5-Diiodo-L-tyrosine and Chloroacetic acid harvard.eduharvard.edu |

| Reductive (e.g., certain metabolic pathways) | C-I bonds | N-chloroacetyl-L-tyrosine, Iodide ions nih.gov |

Kinetic and Thermodynamic Studies of Key Reaction Pathways

Understanding the kinetics and thermodynamics of the reactions involving L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- provides insight into reaction feasibility, rates, and mechanisms.

Intramolecular Cyclization: The kinetics of β-lactam formation are influenced by the choice of base, solvent, and temperature. The reaction follows a first-order rate law with respect to the chloroacetylated amino acid derivative. The thermodynamic stability of the resulting four-membered ring can be a driving force, although ring strain is a significant factor. The reaction is often exothermic due to the formation of a stable C-N bond and the precipitation of a salt (e.g., triethylammonium (B8662869) chloride).

Hydrolysis: The kinetics of hydrolysis of N-acyl amino acids can be modeled to determine rate constants and activation energies. nih.gov Studies on the decomposition of related N-chloro-α-amino acids have shown that the reaction can be first-order and, in some cases, independent of pH over certain ranges (e.g., pH 6-13). rsc.org The rate is affected by factors such as the steric bulk of the acyl group and substituents on the amino acid. The Arrhenius equation can be used to relate the rate constants to temperature and determine the activation energy for the hydrolytic process. nih.gov

Table 4: Illustrative Kinetic and Thermodynamic Parameters for Key Reactions This table presents typical parameters for the reaction classes discussed.

| Reaction Pathway | Key Kinetic Feature | Key Thermodynamic Feature |

|---|---|---|

| Halogen-Metal Exchange | Extremely fast rate constant (k), even at low temp (-78°C). harvard.edu | Thermodynamically favorable (ΔG < 0) due to stable aryl-lithium formation. imperial.ac.uk |

| Intramolecular β-Lactam Formation | Rate is dependent on base concentration and temperature. | Exothermic (ΔH < 0), but product has significant ring strain. |

| Acid/Base Hydrolysis | Rate is pH and temperature-dependent; can be described by rate constants (k). nih.gov | Generally thermodynamically favorable (ΔG < 0) as it relieves steric strain. |

| Enzymatic Hydrolysis | Follows Michaelis-Menten kinetics (Vmax, Km). harvard.edu | Highly favorable under specific enzymatic conditions. |

Advanced Analytical and Spectroscopic Characterization of L Tyrosine, N Chloroacetyl 3,5 Diiodo

High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the elemental composition of L-Tyrosine, N-(chloroacetyl)-3,5-diiodo-. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish the target molecule from compounds with the same nominal mass. The theoretical exact mass of the neutral molecule [M] (C₁₁H₁₀ClI₂NO₄) is 509.8486 g/mol . Analysis via electrospray ionization (ESI) in both positive and negative modes would be expected to yield protonated [M+H]⁺ and deprotonated [M-H]⁻ ions, respectively.

Beyond molecular confirmation, HRMS is crucial for impurity profiling. Tandem mass spectrometry (MS/MS) experiments would be employed to induce fragmentation of the parent ion, providing structural insights. Expected fragmentation pathways include the loss of the chloroacetyl group, decarboxylation, and cleavage of the amino acid side chain. These fragmentation patterns not only confirm the structure but also help in identifying and characterizing process-related impurities or degradation products. Potential impurities could include unreacted starting materials such as 3,5-Diiodo-L-tyrosine and N-chloroacetyl-L-tyrosine, or byproducts from side reactions.

Table 1: Predicted High-Resolution Mass Spectrometry Data for L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- and Potential Impurities

| Analyte | Molecular Formula | Theoretical m/z [M+H]⁺ | Theoretical m/z [M-H]⁻ |

|---|---|---|---|

| L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- | C₁₁H₁₀ClI₂NO₄ | 510.8559 | 508.8413 |

| 3,5-Diiodo-L-tyrosine | C₉H₉I₂NO₃ | 433.8744 | 431.8600 |

This interactive table outlines the expected accurate mass measurements for the target compound and key potential impurities, which are essential for their unambiguous identification.

**4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR, ¹³C NMR, and 2D NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. The predicted ¹H NMR spectrum of L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit characteristic signals. The two aromatic protons on the di-iodinated ring are chemically equivalent and would appear as a singlet. The chloroacetyl methylene (B1212753) protons would also present as a singlet. The α-proton and the β-methylene protons of the tyrosine backbone would form a characteristic AMX spin system.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom, including the carbonyl carbons of the carboxylic acid and the amide, the aromatic carbons (with the iodinated carbons being significantly downfield), and the aliphatic carbons of the tyrosine backbone and the chloroacetyl group.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be vital for the definitive assignment of all proton and carbon signals. COSY would confirm the proton-proton couplings within the amino acid backbone, while HSQC would correlate directly bonded proton and carbon atoms. HMBC would reveal long-range (2-3 bond) correlations, for instance, between the amide proton and the chloroacetyl carbonyl carbon, confirming the N-acylation site.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for L-Tyrosine, N-(chloroacetyl)-3,5-diiodo-

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~12-13 | ~172 |

| α-CH | ~4.5-4.7 | ~55 |

| β-CH₂ | ~2.9-3.2 | ~36 |

| Aromatic C-H | ~7.8-8.0 (s, 2H) | ~140 |

| Phenolic C-OH | ~10-11 | ~155 |

| C-I | - | ~85-90 |

| Amide (-NH) | ~8.5-8.8 (d) | - |

| Amide C=O | - | ~165 |

This interactive table provides predicted chemical shifts based on the analysis of structurally related compounds. These values serve as a guide for spectral interpretation.

Solid-State NMR for Crystalline Forms

For the characterization of L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- in its solid, crystalline form, solid-state NMR (ssNMR) is a powerful, non-destructive technique. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information on the local environment of nuclei within the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. ssNMR is particularly useful for studying polymorphism, where different crystalline forms of the same compound can exhibit distinct spectra due to variations in molecular conformation and intermolecular packing. It can differentiate between polymorphs, solvates, and amorphous forms, which is critical for controlling the physical properties of a pharmaceutical compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The spectrum of L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- would be rich in information. Key vibrational modes would include the O-H stretching of the carboxylic acid and phenolic groups, the N-H stretching of the amide, and the C-H stretching of the aromatic and aliphatic groups. The carbonyl (C=O) stretching region would be particularly informative, showing distinct bands for the carboxylic acid and the amide (Amide I band). The N-H bending (Amide II band) would also be prominent. The presence of the halogen atoms would give rise to C-I and C-Cl stretching vibrations at lower frequencies. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for L-Tyrosine, N-(chloroacetyl)-3,5-diiodo-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid/Phenol (B47542) | O-H stretch | 3500-2500 (broad) |

| Amide | N-H stretch | 3400-3200 |

| Carboxylic Acid | C=O stretch | 1730-1700 |

| Amide | C=O stretch (Amide I) | 1680-1640 |

| Amide | N-H bend (Amide II) | 1570-1510 |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Chloroalkane | C-Cl stretch | 800-600 |

This interactive table summarizes the key expected absorption bands in the IR and Raman spectra, allowing for the rapid identification of the compound's functional groups.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Table 4: Hypothetical Crystallographic Data Parameters

| Parameter | Example Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 15.1 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1577.5 |

This interactive table presents a hypothetical set of crystallographic parameters to illustrate the type of data obtained from an X-ray diffraction experiment.

Chromatographic Methods for Purity Assessment and Separation of Analogs

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- and for separating it from related substances. A reversed-phase HPLC (RP-HPLC) method would likely be developed for this purpose. cuni.cznih.gov Due to the presence of the aromatic ring and the large iodo-substituents, the compound is expected to be quite nonpolar and would be well-retained on a C18 or C8 stationary phase.

The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acid modifier such as trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the carboxylic acid. Detection could be achieved using a UV-Vis or photodiode array (PDA) detector, monitoring at a wavelength where the aromatic chromophore absorbs strongly. This method would effectively separate the final product from more polar precursors like 3,5-Diiodo-L-tyrosine and other potential impurities. pharmaffiliates.compharmaffiliates.com

Table 5: Illustrative RP-HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 30% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

This interactive table provides an example of a robust HPLC method that could be used for the quality control and purity determination of the target compound.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV, MS, ELSD, CAD)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of L-Tyrosine, N-(chloroacetyl)-3,5-diiodo-, providing the means to separate the compound from precursors, by-products, and degradants. The choice of detector is critical and is dictated by the specific analytical goal, whether it be quantification, identification, or universal impurity profiling.

UV Detection: Due to the presence of the di-iodinated phenyl ring, L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- possesses a strong chromophore, making it highly suitable for detection by UV-Visible spectroscopy. A reversed-phase HPLC method using a C18 column with a gradient elution of water and acetonitrile (both typically containing a modifier like trifluoroacetic acid) would be appropriate. nih.gov The UV detector would allow for sensitive quantification and purity assessment based on the compound's absorbance, expected to be maximal in the 230-280 nm range.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Expected Retention Time | ~12-15 minutes |

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides definitive structural information and unparalleled sensitivity and selectivity. For L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- (Molecular Weight: 509.46 g/mol ), electrospray ionization (ESI) would be the preferred ionization technique. guidechem.com High-resolution mass spectrometry can confirm the elemental composition, while tandem MS (MS/MS) can provide structural confirmation through characteristic fragmentation patterns. This is particularly valuable for identifying impurities and metabolites. rsc.org

| Ion | Predicted m/z | Fragment Description |

|---|---|---|

| [M+H]⁺ | 510.88 | Parent Ion (Positive Mode) |

| [M-H]⁻ | 508.87 | Parent Ion (Negative Mode) |

| Fragment 1 | 434.95 | Loss of Chloroacetyl Group (C₂H₂ClO) |

| Fragment 2 | 464.91 | Loss of Carboxyl Group (COOH) |

| Fragment 3 | 383.97 | Loss of Iodine (I) |

Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD): While UV detection is effective, it is limited to compounds with chromophores. ELSD and CAD are universal detectors that are independent of the analyte's optical properties. researchgate.netbohrium.com They are ideal for analyzing compounds that lack UV absorption or for quantifying impurities for which reference standards are unavailable. thermofisher.compeakscientific.com Both detectors work by nebulizing the column eluent, evaporating the mobile phase to leave analyte particles, and then measuring those particles. shimadzu.comchromatographyonline.com ELSD measures the light scattered by the particles, while CAD measures the electrical charge carried by the particles, which is then correlated to the analyte's mass. thermofisher.comchromatographyonline.com These detectors are compatible with the gradient elution methods used in HPLC-MS, making them highly versatile. researchgate.netsielc.com

| Detector | Principle | Selectivity | Gradient Compatibility | Primary Use |

|---|---|---|---|---|

| UV | Light Absorbance | Chromophoric compounds | Yes | Quantification, Purity |

| MS | Mass-to-Charge Ratio | Ionizable compounds | Yes | Identification, Structure Elucidation |

| ELSD | Light Scattering | Non-volatile compounds | Yes | Universal Detection, Impurity Profiling |

| CAD | Charge Measurement | Non-volatile/semi-volatile compounds | Yes | Universal Detection, Uniform Response |

Chiral Chromatography for Enantiomeric Purity

As the compound is derived from L-tyrosine, it is chiral. Verifying its enantiomeric purity and ensuring the absence of the corresponding D-enantiomer is a critical quality control step. This is achieved using chiral chromatography, where the stationary phase is designed to interact differently with the two enantiomers, leading to their separation.

Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with cellulose or amylose tris(3,5-dimethylphenylcarbamate), are widely used and have proven effective for separating a broad range of chiral compounds, including amino acid derivatives. nih.govmdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which differ in stability, allowing one enantiomer to be retained longer on the column. Macrocyclic glycopeptide phases, such as those based on teicoplanin, also show excellent selectivity for chiral amino acids. sigmaaldrich.com The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol such as isopropanol.

| Analyte | Retention Time (min) | Resolution (Rs) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| D-Tyrosine, N-(chloroacetyl)-3,5-diiodo- | 8.5 | > 2.0 | > 99.8% |

| L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- | 10.2 |

Elemental Analysis for Stoichiometry Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure sample. This analysis provides a direct verification of the compound's empirical and molecular formula, C₁₁H₁₀ClI₂NO₄. The process typically involves high-temperature combustion of the sample, which converts the constituent elements into simple gases (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified. The experimentally determined percentages must align closely with the theoretically calculated values to confirm the compound's stoichiometry.

| Element | Theoretical Mass % | Experimental Mass % (Expected) |

|---|---|---|

| Carbon (C) | 25.93% | 25.90 ± 0.4% |

| Hydrogen (H) | 1.98% | 1.99 ± 0.4% |

| Nitrogen (N) | 2.75% | 2.74 ± 0.4% |

| Chlorine (Cl) | 6.96% | 6.94 ± 0.4% |

| Iodine (I) | 49.82% | 49.75 ± 0.4% |

Computational and Theoretical Investigations of L Tyrosine, N Chloroacetyl 3,5 Diiodo

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of L-Tyrosine, N-(chloroacetyl)-3,5-diiodo-. By solving approximations of the Schrödinger equation, DFT can determine electron distribution, molecular orbital energies, and various reactivity descriptors.

The electronic structure of L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- is significantly influenced by its constituent parts: the tyrosine backbone, the electron-withdrawing N-chloroacetyl group, and the two bulky, electron-donating iodine atoms on the phenolic ring. DFT calculations can map the molecular electrostatic potential (MEP), identifying electron-rich and electron-poor regions. The chloroacetyl moiety, with its chlorine and carbonyl group, creates a significant electrophilic site, while the diiodo-phenolic ring and the carboxylic acid group are nucleophilic regions.

DFT calculations can also quantify various reactivity descriptors, as shown in the table below. These parameters, derived from the energies of FMOs, provide a more detailed picture of the molecule's chemical behavior, such as its resistance to electron transfer and its electrophilic power. researchgate.netnih.gov Studies on similar N-substituted amino acids have successfully used these descriptors to correlate theoretical calculations with experimental observations. researchgate.netnih.gov The iodination of aromatic rings is known to involve electrophilic substitution, and computational models have been used to understand the thermodynamics of such reactions. acs.org

Table 1: Predicted Electronic Properties of L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- from DFT Calculations

| Parameter | Predicted Value (a.u.) | Description |

|---|---|---|

| HOMO Energy | -0.25 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -0.05 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 0.20 | Indicator of chemical stability and reactivity. |

| Ionization Potential | 0.25 | Energy required to remove an electron. |

| Electron Affinity | 0.05 | Energy released upon gaining an electron. |

| Electronegativity (χ) | 0.15 | Tendency to attract electrons. |

| Chemical Hardness (η) | 0.10 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 0.11 | A measure of electrophilic power. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational flexibility and interactions with its environment over time. For L-Tyrosine, N-(chloroacetyl)-3,5-diiodo-, MD simulations can reveal how the molecule behaves in different solvents or within a biological binding pocket. nih.gov

Intermolecular Interactions: MD simulations are particularly powerful for studying how a molecule interacts with its surroundings, such as water molecules or the residues of a protein's active site. nih.gov For L-Tyrosine, N-(chloroacetyl)-3,5-diiodo-, several types of non-covalent interactions are predicted:

Hydrogen Bonding: The amide N-H, the carbonyl oxygen of the acetyl group, the phenolic hydroxyl group, and the carboxylic acid can all act as hydrogen bond donors or acceptors. nih.gov

Hydrophobic Interactions: The di-iodinated phenyl ring contributes significantly to the molecule's hydrophobicity, promoting interactions with nonpolar residues in a binding pocket.

Halogen Bonding: The iodine atoms can act as halogen bond donors, forming favorable interactions with nucleophilic atoms like oxygen or nitrogen. This is due to a region of positive electrostatic potential on the iodine atom opposite the C-I bond, known as a σ-hole. rsc.org

Simulations can quantify these interactions, calculating average distances and residence times, which are crucial for understanding binding affinity and specificity.

Structure-Activity Relationship (SAR) Modeling in a Mechanistic Context (e.g., covalent binding prediction)

Structure-Activity Relationship (SAR) modeling aims to correlate a molecule's structural features with its biological activity. For L-Tyrosine, N-(chloroacetyl)-3,5-diiodo-, the most significant feature from a mechanistic standpoint is the chloroacetyl group, a well-known "warhead" for targeted covalent inhibition. nih.govresearchgate.net

The chloroacetyl moiety is an electrophilic fragment designed to react with nucleophilic amino acid residues in a protein target, forming an irreversible covalent bond. nih.gov Cysteine is the most common target due to the high nucleophilicity of its thiol group, which can be deprotonated to a thiolate anion. nih.gov The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the cysteine thiolate attacks the carbon atom bearing the chlorine, displacing it and forming a stable thioether bond.

Computational models can predict the likelihood and rate of this covalent binding. This involves:

Docking: Initially, the molecule is computationally docked into the target protein's binding site to predict its non-covalent binding pose. The model must place the chloroacetyl group in close proximity and proper orientation to the target nucleophile (e.g., Cys).

Reactivity Analysis: Quantum chemical calculations can be used to assess the intrinsic reactivity of the chloroacetyl warhead. As discussed, a low LUMO energy is indicative of high electrophilicity.

Covalent Docking: Specialized algorithms can model the covalent bond formation itself, providing a final structure of the inhibitor-protein adduct. rsc.org

The SAR of L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- can be explored by computationally modeling derivatives. For example, replacing chlorine with bromine would be predicted to increase reactivity, while replacing it with fluorine would decrease it. The diiodo-tyrosine scaffold serves as the recognition element, directing the molecule to a specific binding site. The affinity and specificity of this non-covalent interaction are critical for ensuring that the covalent reaction occurs at the intended target, minimizing off-target effects. nih.gov The interplay between the recognition scaffold and the reactive warhead is a key focus of SAR for covalent inhibitors. tue.nl

Table 2: Predicted Reactivity of Electrophilic Warheads

| Warhead | Target Residue | Relative Reactivity | Covalent Bond Type |

|---|---|---|---|

| N-(chloroacetyl)- | Cysteine | High | Thioether |

| N-(bromoacetyl)- | Cysteine | Very High | Thioether |

| N-(fluoroacetyl)- | Cysteine | Low | Thioether |

| N-(acryloyl)- | Cysteine | Moderate | Thioether (via Michael Addition) |

Retrosynthetic Analysis and Pathway Prediction via Computational Tools

Computational tools can significantly accelerate the design of a synthetic route to a novel molecule like L-Tyrosine, N-(chloroacetyl)-3,5-diiodo-. Retrosynthetic analysis software deconstructs the target molecule into simpler, commercially available precursors by applying a database of known chemical reactions in reverse. acs.orgshenvilab.org

For L-Tyrosine, N-(chloroacetyl)-3,5-diiodo-, a plausible retrosynthetic pathway would likely involve two key disconnections:

Amide Bond Disconnection: The N-acetyl bond is a logical point for disconnection. This retrosynthetic step suggests that the molecule could be synthesized from 3,5-diiodo-L-tyrosine and chloroacetyl chloride (or a related activated chloroacetic acid derivative). This is a standard N-acylation reaction. researchgate.net

Iodination Disconnection: The C-I bonds on the phenolic ring can be disconnected, leading back to L-tyrosine itself. This suggests that a key step in the synthesis would be the selective iodination of the tyrosine ring.

Based on this analysis, a predicted forward synthesis pathway would be:

Step 1: Iodination of L-Tyrosine: L-Tyrosine can be di-iodinated at the 3 and 5 positions of the phenyl ring using an electrophilic iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a suitable catalyst. Protecting the amino and carboxyl groups of tyrosine beforehand may be necessary to prevent side reactions. The synthesis of 3,5-diiodo-L-tyrosine has been described in the literature. rsc.org

Step 2: N-acylation: The resulting 3,5-diiodo-L-tyrosine (with its amino group now free, or deprotected) can then be acylated with chloroacetyl chloride or chloroacetic anhydride (B1165640) under basic conditions to form the final product, L-Tyrosine, N-(chloroacetyl)-3,5-diiodo-. rsc.org

Computational pathway prediction tools can help refine this route by suggesting optimal reagents, predicting potential side products, and assessing the compatibility of functional groups at each step. acs.org The synthesis of various halogenated amino acids and tyrosine analogs has been a subject of research, providing a basis for these computational predictions. nih.govnih.govrsc.org

Applications of L Tyrosine, N Chloroacetyl 3,5 Diiodo in Contemporary Chemical and Biochemical Research Non Clinical

Utility as a Covalent Chemical Probe for Biomolecule Modification

The presence of a chloroacetyl group on the N-terminus of 3,5-diiodo-L-tyrosine confers the ability to act as a covalent chemical probe. This reactive moiety can form stable thioether bonds with nucleophilic residues in biomolecules, particularly the thiol group of cysteine. nih.govpeptide.com This property is invaluable for the targeted and irreversible modification of proteins and peptides.

Targeting Reactive Residues in Proteins and Peptides (e.g., active site labeling, enzyme inhibition studies)

L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- is particularly well-suited for use as an affinity label to investigate enzymes and proteins that specifically recognize tyrosine or its halogenated derivatives. mdpi.com The 3,5-diiodo-L-tyrosine portion of the molecule can guide the probe to the active or binding site of such proteins. Once localized, the electrophilic chloroacetyl group can react with a nearby nucleophilic amino acid residue, leading to irreversible covalent modification. This process is instrumental in:

Active Site Labeling: By covalently tagging the active site, researchers can identify and characterize substrate-binding pockets. This has been a successful strategy for a variety of enzymes, including protein tyrosine phosphatases (PTPs), where haloacetyl-based probes have been used to target the catalytic cysteine residue. nih.govnih.govresearchgate.netresearchgate.netnih.govchemrxiv.org

Enzyme Inhibition Studies: The irreversible nature of the covalent bond effectively inactivates the target enzyme, allowing for detailed kinetic and mechanistic studies of enzyme function. mdpi.com A closely related compound, N-bromoacetyl-3,3',5-triiodothyronine, has been effectively used as an active site-directed inhibitor of iodothyronine deiodinase, demonstrating the potential of such haloacetyl derivatives in studying enzymes involved in thyroid hormone metabolism.

The specificity of this targeting is a key advantage. While the chloroacetyl group can react with several nucleophilic residues, its reactivity is significantly enhanced when the probe is bound with high affinity to a protein's active site, a phenomenon known as the proximity effect. nih.gov

Development of Activity-Based Protein Profiling (ABPP) Reagents

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to assess the functional state of entire enzyme families in complex biological samples. researchgate.netnih.gov ABPP probes typically consist of a reactive group (or "warhead") that covalently modifies the active site of a target enzyme, a linker, and a reporter tag for detection and identification.

L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- can serve as a foundational structure for the development of novel ABPP probes. The chloroacetyl group acts as the reactive warhead, while the diiodotyrosine moiety provides a degree of specificity for enzymes that interact with this particular amino acid. By appending a reporter tag, such as a fluorophore or a biotin (B1667282) handle, to the molecule, researchers can create probes to:

Visualize the localization and activity of specific enzyme classes within cells or tissues.

Identify novel enzyme targets for drug discovery.

Screen for and characterize the selectivity of enzyme inhibitors on a proteome-wide scale. nih.gov

The design of such probes often involves a modular approach, where the reactive group, recognition element, and reporter tag can be systematically varied to optimize performance.

Building Block in Complex Organic Synthesis

Beyond its role as a chemical probe, L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- is a valuable building block for the synthesis of more complex molecules, including novel amino acid derivatives, peptidomimetics, and radiolabeled compounds. nih.govbioascent.commdpi.comenamine.net

Precursor for Novel Amino Acid Derivatives and Peptidomimetics

The unique combination of a reactive N-terminal group and a modified aromatic side chain makes L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- an attractive starting material for the synthesis of non-natural peptides and peptidomimetics. nih.govnih.gov These molecules are designed to mimic or inhibit the function of natural peptides but often possess enhanced stability, bioavailability, or novel biological activities.

Solid-Phase Peptide Synthesis (SPPS): The N-chloroacetyl group can be incorporated into peptides during solid-phase synthesis. peptide.comnih.govuci.educore.ac.uklsu.edu This allows for the site-specific introduction of a reactive handle that can be used for subsequent modifications, such as cyclization or conjugation to other molecules. For instance, N-chloroacetyl-tyrosine has been used as an initiating amino acid in the generation of macrocyclic peptide libraries for drug discovery. nih.gov

Combinatorial Chemistry: This compound can be used as a building block in combinatorial libraries to generate large numbers of diverse molecules for high-throughput screening. nih.gov The diiodotyrosine scaffold provides a rigid and well-defined core that can be further functionalized at the N-terminus, the carboxylic acid, or potentially through cross-coupling reactions at the iodine positions.

The synthesis of such derivatives is crucial for exploring structure-activity relationships and developing new therapeutic leads.

Synthesis of Radiolabeled Compounds for in vitro or ex vivo Tracing

The presence of two stable iodine atoms in L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- makes it an ideal precursor for the synthesis of radiolabeled compounds for use in in vitro and ex vivo tracing studies. nih.govmdpi.comresearchgate.netmdpi.comnih.gov Radioiodination is a well-established technique for labeling peptides and proteins due to the convenient detection of gamma emissions from isotopes like ¹²⁵I and ¹³¹I. nih.gov

The synthesis of radiolabeled L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- can be achieved through isotopic exchange reactions, where the stable ¹²⁷I atoms are replaced with a radioactive isotope of iodine. This approach allows for the preparation of high specific activity probes without altering the chemical nature of the molecule. These radiolabeled probes can then be used to:

Quantify the binding of the molecule to its target protein in cell lysates or tissue homogenates.

Trace the metabolic fate of the compound in in vitro systems.

Develop radioligands for receptor binding assays.

The ability to stoichiometrically label peptides containing diiodotyrosine is a significant advantage over trace labeling methods, as it ensures a chemically homogeneous product for biological assays. nih.gov

Mechanistic Studies of Enzymatic and Non-Enzymatic Processes Involving Tyrosine Analogs

L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- and its derivatives are valuable tools for elucidating the mechanisms of enzymes that process tyrosine and its analogs. The unique structural and reactive features of this compound allow researchers to probe enzyme active sites and investigate the chemical steps of catalysis. nih.govnih.govwikipedia.orgnih.govepa.gov

One key area of application is in the study of deiodinases, enzymes that are crucial for the regulation of thyroid hormone activity. nih.govnih.govwikipedia.org Iodotyrosine deiodinase, for example, catalyzes the removal of iodine from mono- and diiodotyrosine, a critical step in iodide salvage within the thyroid gland. wikipedia.org By using N-chloroacetyl-3,5-diiodo-L-tyrosine as a covalent inhibitor, researchers can:

Identify the key amino acid residues involved in substrate binding and catalysis.

Trap the enzyme in a specific conformational state for structural studies.

Investigate the role of cofactors, such as flavin mononucleotide (FMN), in the dehalogenation reaction. nih.gov

Furthermore, this compound can be used to study other enzymes that interact with tyrosine, such as tyrosinases and protein tyrosine phosphatases. nih.govnih.govresearchgate.netresearchgate.netnih.govchemrxiv.org By comparing the interaction of these enzymes with L-tyrosine, 3,5-diiodo-L-tyrosine, and N-chloroacetyl-3,5-diiodo-L-tyrosine, it is possible to dissect the contributions of the different structural motifs to binding and reactivity.

Below is a table summarizing the types of mechanistic studies where this compound could be applied:

| Enzyme Class | Potential Mechanistic Question | Rationale for Using L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- |

| Iodotyrosine Deiodinase | What is the structure of the active site? | The diiodotyrosine moiety targets the active site, and the chloroacetyl group allows for covalent labeling and structural characterization. |

| Protein Tyrosine Phosphatases | How does the enzyme recognize its substrate? | The diiodotyrosine can act as a phosphotyrosine mimic, and covalent inhibition can map the active site. |

| Tyrosinases | What is the role of the phenolic hydroxyl group in catalysis? | Comparison of the reactivity of tyrosinase with diiodotyrosine and its N-chloroacetylated form can provide insights into the initial steps of melanin (B1238610) biosynthesis. |

The insights gained from such studies are fundamental to our understanding of enzyme function and provide a basis for the rational design of specific inhibitors.

Mimicking Post-Translational Modifications

Post-translational modifications (PTMs) of amino acid residues, such as phosphorylation, nitration, and sulfation of tyrosine, are critical in regulating a vast array of cellular processes. nih.gov The study of these modifications often relies on the use of synthetic amino acid analogs that can mimic or report on these PTMs. While direct evidence for the use of L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- to mimic a specific PTM is not abundant in published literature, its structural components suggest a potential role in this area.

The diiodo-tyrosine core of the molecule is structurally related to iodinated tyrosine residues that are precursors to thyroid hormones. nih.gov The introduction of iodine atoms onto the tyrosine ring can significantly alter the residue's size, hydrophobicity, and electronic properties, thereby mimicking some of the steric and electronic effects of naturally occurring PTMs like nitration, which also adds a bulky, electron-withdrawing group to the aromatic ring. nih.gov

Furthermore, the N-chloroacetyl group provides a reactive handle that can covalently attach the diiodotyrosine moiety to other molecules, including proteins. This functionality is conceptually similar to how chemical reporters for PTMs, such as O-propargyl-l-tyrosine for tyrosination analysis, are used. researchgate.netnih.gov In principle, L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- could be employed to introduce a stable, non-native modification at specific sites in a protein, allowing researchers to study the functional consequences of altering the properties of a particular tyrosine residue, thereby mimicking the effects of a PTM.

Probing Substrate Recognition and Binding Sites

A significant application of L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- in biochemical research is its use as a covalent probe or affinity label to investigate the substrate recognition and binding sites of enzymes and other proteins. nih.gov The N-chloroacetyl group is a well-established reactive moiety that can form a covalent bond with nucleophilic amino acid residues, such as cysteine, histidine, and lysine (B10760008), which are often found in the active sites of enzymes. nih.gov

The general strategy of affinity labeling involves a molecule that structurally resembles the natural substrate or ligand of a protein. This structural similarity guides the molecule to the protein's binding site. Once there, the reactive group on the affinity label forms a covalent bond with a nearby amino acid residue, permanently tagging the binding site. Subsequent analysis, often using mass spectrometry, can then identify the modified amino acid, providing valuable information about the protein's active site architecture. bu.edu

For instance, the related compound N-Chloroacetyl-L-tyrosine has been described as a synthetic proteolytic enzyme that can hydrolyze proteins containing L-tyrosine and inhibit enzymes involved in protein synthesis. biosynth.com This inhibitory action is likely due to the covalent modification of the enzyme's active site. The addition of the two iodine atoms in L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- would further enhance its specificity for proteins that have a preference for bulkier or halogenated substrates. This makes it a potentially more selective tool for probing the binding sites of specific tyrosine-recognizing enzymes.

Table 1: Characteristics of L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- as a Biochemical Probe

| Feature | Description | Implication in Research |

| Tyrosine Moiety | Mimics the natural amino acid L-tyrosine. | Targets proteins that bind or process tyrosine. |

| 3,5-diiodo Substitution | Adds significant bulk and alters the electronic properties of the phenyl ring. | Can enhance selectivity for proteins that accommodate large or halogenated substrates. |

| N-chloroacetyl Group | A reactive electrophile. | Enables covalent modification of nucleophilic residues in a protein's binding site. |

| Covalent Bonding | Forms a stable, permanent link to the target protein. | Facilitates the identification of binding site residues and the study of enzyme inhibition. |

Applications in Material Science and Polymer Chemistry as Reactive Monomers or Crosslinkers

In the realm of material science and polymer chemistry, amino acid-based polymers are of great interest due to their potential biocompatibility and biodegradability. nih.gov Tyrosine-derived polymers, in particular, have been explored for a variety of biomedical applications. nih.gov L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- possesses functionalities that make it a candidate for use as both a reactive monomer and a crosslinking agent in the synthesis of novel polymers.

The presence of both a carboxylic acid and an amino group (albeit acylated) allows for the possibility of incorporating this molecule into a polymer backbone through polymerization techniques like condensation polymerization. The N-chloroacetyl group serves as a reactive site that can participate in polymerization reactions or be used for post-polymerization modification.

More significantly, the chloroacetyl group can act as a reactive handle for crosslinking polymer chains. Crosslinking is a crucial process for tailoring the mechanical properties and stability of polymeric materials, such as hydrogels, for specific applications. nih.govmdpi.com For example, a polymer could be synthesized with pendant diiodotyrosine groups, and L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- could then be used to link these chains together by reacting with nucleophilic sites on the polymer. The diiodo-tyrosine moiety would also impart unique properties to the resulting material, such as increased hydrophobicity and potential for specific interactions.

Recent research has highlighted the ability of tyrosine residues themselves to initiate photopolymerization, demonstrating the versatility of this amino acid in polymer synthesis. nih.gov While specific studies on the polymerization of L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- are not widely reported, its chemical structure suggests its potential as a valuable component in the design of functional polymers and crosslinked biomaterials.

Table 2: Potential Roles of L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- in Polymer Chemistry

| Role | Mechanism | Potential Application |

| Reactive Monomer | The carboxylic acid and acylated amine can participate in polymerization reactions. | Creation of novel polymers with pendant reactive groups and diiodotyrosine moieties. |

| Crosslinking Agent | The chloroacetyl group can react with nucleophilic groups on polymer chains. | Formation of hydrogels and other crosslinked materials with tailored mechanical properties. nih.gov |

Future Perspectives and Emerging Research Avenues for L Tyrosine, N Chloroacetyl 3,5 Diiodo

Development of Advanced Synthetic Strategies for Complex Analogs